TSU-68 is classified as a tyrosine kinase inhibitor. It is derived from the isatin motif, which is a common structural feature in various biologically active compounds. The compound is synthesized for pharmaceutical testing and research purposes, with its chemical structure denoted by the CAS number 252916-29-3 .
The synthesis of TSU-68 involves several steps that typically include the formation of key intermediates followed by coupling reactions to yield the final product. One notable method for synthesizing derivatives of TSU-68 includes the use of symmetrical bis-Schiff base derivatives of isatin, which share structural similarities with other known inhibitors like Sunitinib .
The synthesis process can be summarized as follows:
The molecular structure of TSU-68 can be described in terms of its core components:
The three-dimensional structure plays a crucial role in its interaction with target receptors, influencing its efficacy as an inhibitor of angiogenesis .
TSU-68 primarily functions through competitive inhibition of receptor tyrosine kinases involved in angiogenesis. Key reactions include:
These mechanisms highlight TSU-68's potential as a therapeutic agent in oncology.
The mechanism of action for TSU-68 involves several critical processes:
Clinical studies have demonstrated significant effects on tumor growth reduction in various cancer models, reinforcing its potential therapeutic efficacy.
TSU-68 exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for drug delivery and administration.
TSU-68 has significant applications in scientific research, particularly within the fields of oncology and pharmacology:
TSU-68 (Orantinib, SU6668) is a low-molecular-weight bi-aryl urea compound with the chemical name (Z)-5-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-propanoic acid (CAS: 252916-29-3) and a molecular weight of 310.35 g/mol [9] [10]. Its structural configuration features a central methylpyrrole-propanoic acid backbone linked to an oxindole moiety through a methylidene bridge, adopting the thermodynamically stable Z-configuration at the exocyclic double bond. This planar configuration facilitates competitive binding to the ATP pocket of tyrosine kinase domains [4] [9]. The molecule's amphiphilic character, conferred by its carboxylic acid group and hydrophobic aromatic systems, contributes to membrane permeability and oral bioavailability, distinguishing it from earlier biologic angiogenesis inhibitors [7] [10].
Biochemical profiling reveals TSU-68's primary kinase targets through in vitro kinase assays: vascular endothelial growth factor receptor-2 (VEGFR-2/KDR), platelet-derived growth factor receptor-β (PDGFR-β), and fibroblast growth factor receptor-1 (FGFR-1) with dissociation constants (Ki) of 2.1 μM, 8 nM, and 1.2 μM, respectively [9] [10]. The exceptionally tight binding to PDGFR-β positions this receptor as its highest-affinity target. Selectivity profiling demonstrates minimal activity against epidermal growth factor receptor (EGFR) at concentrations up to 100 μM, confirming its specificity for angiogenesis-associated receptor tyrosine kinases (RTKs) rather than epithelial growth drivers [1] [10].
Table 1: Kinase Inhibition Profile of TSU-68
Target Kinase | Ki (μM) | Cellular IC50 | Functional Consequence |
---|---|---|---|
PDGFR-β | 0.008 | 0.41 μM (PDGF-stimulated) | Inhibition of pericyte recruitment |
VEGFR-2 (KDR) | 2.1 | 0.34 μM (VEGF-driven) | Suppression of endothelial proliferation |
FGFR-1 | 1.2 | 9.6 μM (FGF-driven) | Disruption of FGF-mediated angiogenesis |
EGFR | >100 | >100 μM | No significant inhibition |
TSU-68 functions as a Type I ATP-competitive kinase inhibitor, binding to the active conformation of target kinases through specific molecular interactions. Structural analyses indicate that its oxindole group forms critical hydrogen bonds with the kinase hinge region, while the pyrrole ring and propanoic acid tail occupy hydrophobic pockets adjacent to the ATP-binding site [4] [9]. This binding mode sterically hinders ATP access and prevents receptor autophosphorylation, thereby interrupting downstream signaling cascades essential for endothelial cell survival, proliferation, and migration [1] [2].
In cellular models, TSU-68 demonstrates potent inhibition of ligand-induced phosphorylation:
The compound's multitargeted approach induces synergistic antiangiogenic effects in vivo. In C6 glioma xenograft models, TSU-68 administration (75 mg/kg) significantly reduces tumor microvessel density through concurrent inhibition of VEGF-driven endothelial proliferation, PDGF-mediated pericyte recruitment, and FGF-triggered neovascular stabilization [10]. This comprehensive pathway disruption exceeds the antiangiogenic activity observed with selective VEGFR inhibitors, particularly in tumors exhibiting compensatory upregulation of alternative angiogenic factors [3] [6].
Table 2: Cellular Consequences of TSU-68-Mediated Kinase Inhibition
Cellular Process | Experimental System | TSU-68 Effect | Molecular Consequence |
---|---|---|---|
Endothelial proliferation | VEGF-stimulated HUVECs | IC50 0.34 μM | G1 cell cycle arrest via suppressed ERK activation |
Pericyte recruitment | PDGF-stimulated fibroblasts | IC50 0.41 μM | Impaired vessel maturation |
Tumor cell invasion | TGFβ-induced EMT (NMuMG) | Significant suppression | Inhibition of cytoskeletal remodeling and focal adhesion formation |
Angiogenic sprouting | Three-dimensional endothelial tubulogenesis | 70-90% inhibition at 10 μM | Disrupted capillary network formation |
TSU-68 simultaneously disrupts three interconnected angiogenic pathways through distinct mechanisms:
VEGF/VEGFR-2 Axis: By inhibiting VEGFR-2 phosphorylation, TSU-68 blocks VEGF-A-induced activation of PLCγ-PKC-MAPK cascades in endothelial cells. This suppresses endothelial proliferation and migration while reducing vascular permeability. In phase I studies, TSU-68 administration significantly increased plasma VEGF levels in progressive disease patients (p<0.05), indicative of a compensatory feedback response to effective pathway blockade [1] [4].
FGF/FGFR-1 Signaling: TSU-68 directly targets FGFR-1 phosphorylation, disrupting FGF-2-mediated endothelial survival signals and matrix metalloproteinase induction. This is particularly significant in tumors exhibiting FGF upregulation as a resistance mechanism to VEGF inhibition. Preclinical data demonstrate that TSU-68 inhibits FGF-driven HUVEC proliferation (IC50 9.6 μM) and suppresses FGF-dependent tumor growth in xenograft models refractory to VEGFR monotherapy [3] [9].
PDGF/PDGFR-β Pathway: Through high-affinity PDGFR-β inhibition (Ki 8 nM), TSU-68 impairs pericyte recruitment to nascent vessels. Atherosclerosis models reveal that PDGF-BB/PDGFR-β signaling deficiency produces immature, pericyte-deficient vessels with abnormal permeability—effects recapitulated by TSU-68's selective PDGFR-β blockade [6]. This results in vessels prone to regression and incapable of sustaining tumor perfusion.
The compound's tripartite mechanism achieves comprehensive angiogenic suppression by:
Table 3: Angiogenesis Biomarker Modulation in TSU-68 Clinical Trials
Biomarker | Change with TSU-68 Treatment | Tumor Type | Significance (p-value) | Proposed Mechanism |
---|---|---|---|---|
Plasma VEGF | Significant increase | Solid tumors | <0.05 (PD patients) | Compensatory feedback to VEGFR inhibition |
Plasma PAI-1 | Significant increase | Solid tumors | <0.05 (PD patients) | Endothelial stress response |
Tumor CD31 mRNA | Decreased trend | Metastatic breast | Not reported (n=4) | Reduced endothelial cell presence |
Tumor Flk-1/KDR mRNA | Decreased trend | Metastatic breast | Not reported (n=4) | Downregulation of VEGFR-2 |
TSU-68 belongs to the first generation of broad-spectrum angiogenesis inhibitors, distinguished from contemporaries by its balanced multi-kinase profile. When compared to FDA-approved tyrosine kinase inhibitors (TKIs), key distinctions emerge:
Target Spectrum: Unlike sorafenib's inhibition of Raf kinases (IC50 6 nM) which directly impacts tumor cell proliferation, TSU-68 shows minimal Raf inhibition [7]. This narrower focus on angiogenic RTKs (VEGFR-2, PDGFR-β, FGFR-1) minimizes off-target effects like the hand-foot syndrome commonly associated with Raf inhibition. However, TSU-68 exhibits broader FGF pathway targeting than lenvatinib, particularly against FGFR-1 (Ki 1.2 μM vs. 3.4 μM for lenvatinib), potentially enhancing efficacy in FGF-driven resistance settings [7] [9].
Biochemical Potency: TSU-68 demonstrates superior PDGFR-β inhibition (Ki 8 nM) compared to sunitinib (Ki 39 nM) and sorafenib (Ki 57 nM) [7] [10]. This high-affinity PDGFR-β blockade may enhance vessel destabilization through pericyte detachment. However, its VEGFR-2 affinity (Ki 2.1 μM) is approximately 5-fold lower than axitinib (Ki 0.4 μM), potentially reducing immediate anti-endothelial effects [9] [10].
Antiangiogenic Synergy: In xenograft models, TSU-68 achieves tumor growth inhibition across diverse tumor types (A375 melanoma, Colo205 colon, H460 lung) comparable to sunitinib (75-80% vs. 70-85%) at equivalent doses (75-100 mg/kg) [10]. Its unique activity against FGFR-1 provides theoretical advantages in tumors with FGF-driven angiogenesis, such as certain breast and hepatocellular carcinomas. Phase II trials in metastatic breast cancer demonstrated disease stabilization in 41.7% of patients despite prior anthracycline/taxane failure, suggesting clinical activity in heavily pretreated populations [5].
Resistance Profile: Unlike sorafenib, which induces compensatory FGFR signaling in hepatocellular models, TSU-68's inherent FGFR-1 inhibition may delay resistance development. This is mechanistically supported by in vitro studies showing TSU-68 maintains activity in VEGF-resistant tumor cells through FGF pathway suppression [3] [7]. However, its clinical efficacy remains limited by pharmacokinetic challenges, including reduced plasma exposure with repeated dosing observed in phase I trials [2] [4].
Table 4: Comparative Kinase Selectivity Profiles of Angiogenesis Inhibitors
Inhibitor | VEGFR-2 Ki (μM) | PDGFR-β Ki (μM) | FGFR-1 Ki (μM) | Raf Ki (μM) | Notable Additional Targets |
---|---|---|---|---|---|
TSU-68 | 2.1 | 0.008 | 1.2 | >10 | c-Kit (moderate) |
Sorafenib | 0.09 | 0.057 | >10 | 0.006 | Raf kinases, RET, Flt-3 |
Sunitinib | 0.009 | 0.039 | >10 | >10 | c-Kit, FLT3, RET |
Lenvatinib | 0.0014 | 0.027 | 3.4 | >10 | RET, c-Kit, FGFR1-4 |
Regorafenib | 0.0045 | 0.022 | 15.8 | 0.002 | TIE-2, B-Raf |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7